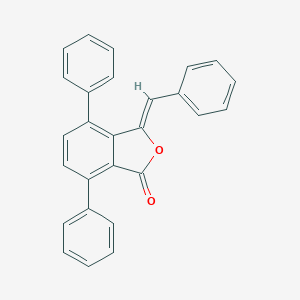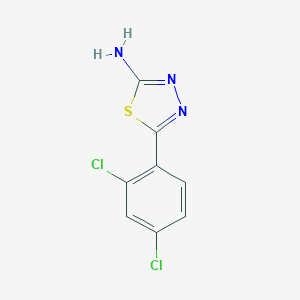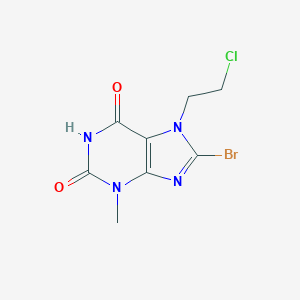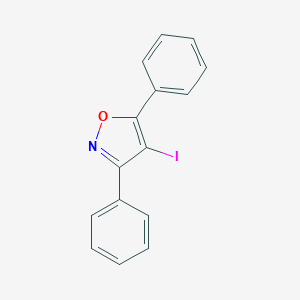
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one, also known as Aurone, is a synthetic organic compound that belongs to the class of flavonoids. It is a yellow crystalline solid and is widely used in scientific research due to its various properties.
Mecanismo De Acción
The mechanism of action of (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cell. It has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one. One potential area of research is its use as a fluorescent probe for the detection of metal ions. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. Additionally, the development of new synthetic methods for the preparation of (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one derivatives could lead to the discovery of new biological activities.
Métodos De Síntesis
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one can be synthesized by the condensation of benzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The process involves the formation of a Schiff base intermediate, which is then converted into (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one by cyclization.
Aplicaciones Científicas De Investigación
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one has been extensively studied for its potential use in various scientific fields. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
63002-36-8 |
|---|---|
Nombre del producto |
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one |
Fórmula molecular |
C27H18O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C27H18O2/c28-27-26-23(21-14-8-3-9-15-21)17-16-22(20-12-6-2-7-13-20)25(26)24(29-27)18-19-10-4-1-5-11-19/h1-18H/b24-18- |
Clave InChI |
ADGAWIAHLZXBFY-MOHJPFBDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5 |
Otros números CAS |
63002-36-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)





![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)


![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
